molecular formula C18H19Cl2N3O3S2 B215191 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine

3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine

カタログ番号 B215191
分子量: 460.4 g/mol
InChIキー: QYSWUQLZOUAFOA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine, also known as compound 1, is a novel small molecule inhibitor that has shown potential in the treatment of cancer. It was first synthesized in 2017 by a team of researchers from Shanghai Institute of Materia Medica, Chinese Academy of Sciences. The compound has been found to inhibit the growth of cancer cells by targeting a specific protein, which makes it a promising candidate for cancer therapy.

作用機序

The mechanism of action of 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1 involves inhibition of a protein called Tankyrase 1 (TNKS1). TNKS1 is involved in the regulation of a cellular process called Wnt signaling, which is often dysregulated in cancer cells. Inhibition of TNKS1 by 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1 leads to the stabilization of a protein called Axin, which in turn leads to the inhibition of Wnt signaling. This results in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and physiological effects:
Compound 1 has been found to have a selective inhibitory effect on TNKS1, with little or no effect on other related proteins. The 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine has also been found to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine has been found to be well-tolerated in animal studies, with no significant toxicity observed.

実験室実験の利点と制限

One of the main advantages of 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1 is its selectivity for TNKS1, which makes it a promising candidate for cancer therapy. The 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine has also shown good pharmacokinetic properties and is well-tolerated in animal studies. However, one of the limitations of the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine is its relatively low potency compared to other TNKS1 inhibitors. This may limit its efficacy in vivo and may require higher doses to achieve therapeutic effect.

将来の方向性

There are several potential future directions for research on 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1. One direction is to optimize the synthesis method to improve the yield and purity of the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine. Another direction is to explore the use of the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine in combination with other drugs or therapies to enhance its efficacy. Additionally, further studies are needed to elucidate the mechanism of action of the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine and its potential for use in different types of cancer. Finally, clinical trials are needed to evaluate the safety and efficacy of the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine in humans.

合成法

The synthesis of 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1 involves a multi-step process that starts with the reaction of 3,5-dichloropyridine-4-carbaldehyde with 2-mercaptoethanol to form a thioether intermediate. This intermediate is then reacted with cyclohexylamine and subsequently with chlorosulfonyl isocyanate to form 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1. The synthesis method has been optimized to yield the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine in high purity and yield.

科学的研究の応用

Compound 1 has been extensively studied for its potential in cancer therapy. In vitro studies have shown that the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine inhibits the growth of various cancer cell lines, including lung cancer, breast cancer, and leukemia. In vivo studies using mouse models have also demonstrated the anti-tumor activity of 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1. The 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine has been found to induce apoptosis (cell death) in cancer cells and inhibit the proliferation of cancer cells by targeting a specific protein.

特性

製品名

3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine

分子式

C18H19Cl2N3O3S2

分子量

460.4 g/mol

IUPAC名

1-cyclohexyl-3-[4-(3,5-dichlorophenyl)sulfanylpyridin-3-yl]sulfonylurea

InChI

InChI=1S/C18H19Cl2N3O3S2/c19-12-8-13(20)10-15(9-12)27-16-6-7-21-11-17(16)28(25,26)23-18(24)22-14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H2,22,23,24)

InChIキー

QYSWUQLZOUAFOA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=C(C=CN=C2)SC3=CC(=CC(=C3)Cl)Cl

正規SMILES

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=C(C=CN=C2)SC3=CC(=CC(=C3)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。